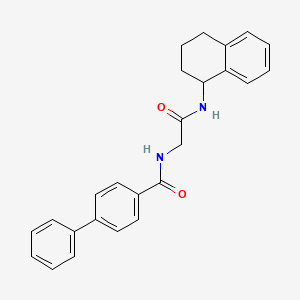

TAO Kinase inhibitor 1

Description

Properties

IUPAC Name |

N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXOAJVNFOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAO Kinase inhibitor 1 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of TAO Kinase Inhibitor 1 (Compound 43)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thousand-and-one amino acid (TAO) kinases are a small subfamily of the sterile 20 (STE20) group of kinases, which function as mitogen-activated protein kinase kinase kinases (MAP3K).[1][2][3] In mammals, this family includes TAOK1, TAOK2, and TAOK3, which are crucial regulators of several key signaling pathways, including the p38/MAPK, JNK/SAPK, and Hippo cascades.[1][2][3][4] Dysregulation of TAO kinase activity is implicated in various pathologies, including cancer and neurodegenerative diseases.[2][5][6]

This compound, also known as Compound 43 (CP 43), is a potent and selective, ATP-competitive small molecule inhibitor targeting TAOK1 and TAOK2.[7][8][9] Its mechanism of action involves direct inhibition of the catalytic function of these kinases, leading to significant downstream cellular effects. This document provides a comprehensive overview of the inhibitor's mechanism, its impact on critical signaling pathways, quantitative performance data, and detailed protocols for key experimental validation.

Core Mechanism of Action

The primary mechanism of this compound is the direct, competitive inhibition of ATP binding to the catalytic kinase domains of TAOK1 and TAOK2.[7][8] By occupying the ATP-binding pocket, the inhibitor prevents the phosphotransfer reaction from ATP to the kinase's substrates, effectively blocking their downstream signaling functions.[8][9] This ATP-competitive nature has been demonstrated in kinase assays where increasing ATP concentrations led to a corresponding increase in the inhibitor's IC50 value for TAOK1.[8]

The inhibitor shows high potency for TAOK1 and TAOK2, with nanomolar efficacy.[7][9][10] Its selectivity is a key feature, though some activity against the closely related TAOK3 and other STE20 family members has been noted at higher concentrations.[9][11]

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through in vitro kinase assays. The data highlights its potent inhibition of TAOK1 and TAOK2.

Table 1: Inhibitory Potency (IC50)

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.

| Target Kinase | IC50 Value (nM) | Assay Substrate | Source |

| TAOK1 | 11 | MBP | [7][9][10][11] |

| TAOK2 | 15 | MBP | [7][9][10] |

MBP: Myelin Basic Protein

Table 2: Kinase Selectivity Profile

This table shows the retained activity of a panel of kinases in the presence of 300 nM of this compound, demonstrating its selectivity.

| Kinase Target | Family | % Activity Retained | Source |

| TAOK1 | STE20 | 8% | [9][11] |

| TAOK2 | STE20 | 11% | [9][11] |

| TAOK3 | STE20 | 13% | [9][11] |

| LOK | STE20 | 48% | [9][11] |

| TAK1 | STE20 | 53% | [9][11] |

| PAK2 | STE20 | 79% | [9][11] |

Affected Signaling Pathways & Cellular Consequences

By inhibiting TAOK1 and TAOK2, the inhibitor modulates multiple critical cellular pathways, leading to distinct physiological outcomes in different contexts, such as cancer and neurodegeneration.

MAPK Signaling

TAOK1 and TAOK2 are established upstream activators of the JNK and p38 MAPK stress-response pathways.[1][8][9] They function by phosphorylating and activating MAPK Kinases (MEKs), specifically MEK3 and MEK6 for the p38 pathway and MEK4 for the JNK pathway.[4] this compound effectively blocks this activation. Cellular assays have confirmed that the inhibitor prevents the phosphorylation of JNK (at residues T183/Y185) that is induced by the overexpression of TAOK1 or TAOK2.[8]

Microtubule Dynamics and Mitosis

TAOKs play a significant role in regulating microtubule dynamics.[5][8] TAOK1, in particular, can induce microtubule instability by activating MARK (MT-affinity–regulating kinase), which then phosphorylates microtubule-associated proteins like tau, causing them to dissociate from microtubules.[5][8]

Inhibition of TAOKs disrupts their mitotic functions. In cancer cells with centrosome amplification, the inhibitor delays mitosis, increases the population of cells with multipolar spindles, and ultimately induces mitotic cell death.[7][9][10] This suggests that cancer cells are particularly dependent on TAOK activity for clustering extra centrosomes to ensure bipolar division, making TAOKs a potential therapeutic target.[10]

Hippo Signaling and Tau Phosphorylation

TAOKs are also regulators of the Hippo signaling pathway, which is crucial for controlling organ size and suppressing tumors.[1][2][4] The inhibitor has been shown to decrease the phosphorylation of YAP1, a key downstream effector of the Hippo pathway.[7]

In the context of neurodegenerative tauopathies like Alzheimer's disease (AD) and frontotemporal lobar degeneration (FTLD), TAOKs are abnormally active and contribute to the hyperphosphorylation of the tau protein.[5][12] this compound has been shown to reduce tau phosphorylation at several pathological sites, including newly identified TAOK-specific sites (T123, T427) and other sites like S262/S356 and S202/T205/S208 in various cell models, including primary cortical neurons and iPSC-derived neurons from FTLD patients.[5][12]

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (for IC50 Determination)

This protocol is designed to measure the direct inhibitory effect of the compound on purified TAOK1/2 activity.

-

Reaction Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Inhibitor Dilution: Create a serial dilution of this compound (e.g., 9 concentrations from 0 to 1 µM).

-

Kinase Reaction: In a 96-well plate, combine purified recombinant TAOK1 or TAOK2 enzyme with the substrate (e.g., 5 µg Myelin Basic Protein) and the various concentrations of the inhibitor.

-

Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 10 µM [γ-³²P]ATP). Incubate for 20-30 minutes at 30°C.

-

Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid or SDS-PAGE loading buffer).

-

Detection: Spot the reaction mixture onto phosphocellulose paper or run on an SDS-PAGE gel. Quantify the incorporation of ³²P into the substrate using a scintillation counter or autoradiography.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular JNK Phosphorylation Assay

This protocol assesses the inhibitor's ability to block TAOK-mediated JNK activation within a cellular context.[8]

-

Cell Culture and Transfection: Culture COS1 cells to 70-80% confluency. Co-transfect the cells with expression plasmids for MYC-tagged TAOK1 (or TAOK2) and FLAG-tagged JNK using a suitable transfection reagent. As controls, use an empty vector or a kinase-dead TAOK1/2 mutant.[8]

-

Inhibitor Treatment: 24 hours post-transfection, treat the cells with this compound at various concentrations (e.g., up to 10 µM) for a specified duration (e.g., 24 hours).[8]

-

Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Clarify the cell lysates by centrifugation. Incubate the supernatant with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate FLAG-JNK.[8]

-

Western Blotting: Wash the beads to remove non-specific binding. Elute the protein and resolve the samples via SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Antibody Probing: Probe the membrane with a primary antibody against phospho-JNK (pT183/Y185) to detect active JNK.[8] Subsequently, strip and re-probe the membrane with an antibody for total JNK or FLAG to confirm equal loading.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to visualize the bands. Quantify band intensity to determine the relative reduction in JNK phosphorylation upon inhibitor treatment.

References

- 1. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Roles of TAO Kinases in Health and Diseases - ProQuest [proquest.com]

- 4. Pleiotropic functions of TAO kinases and their dysregulation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new TAO kinase inhibitor reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Omics Analysis Revealed That TAOK1 Can Be Used as a Prognostic Marker and Target in a Variety of Tumors, Especially in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. docta.ucm.es [docta.ucm.es]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Introduction to TAO Kinase 1 (TAOK1)

An In-depth Technical Guide to the Function of TAO Kinase 1

Thousand and One Amino Acid (TAO) Kinase 1 (TAOK1), also known as TAO1 or MAP3K16, is a serine/threonine-protein kinase belonging to the sterile 20 (STE20) family of kinases.[1] It is a crucial signaling molecule that functions as a MAP kinase kinase kinase (MAP3K), placing it upstream in several critical intracellular signaling cascades.[2] TAOK1 is involved in a multitude of cellular processes, including stress responses, cytoskeletal organization, cell division, and apoptosis.[3][4] Its dysregulation is implicated in a range of pathologies, from neurodevelopmental disorders and cancer to inflammatory diseases and Alzheimer's disease, making it a subject of intense research and a potential therapeutic target.[2][5]

Molecular Function and Catalytic Activity

TAOK1 is a large, 1001-amino acid protein characterized by an N-terminal kinase domain and a C-terminal regulatory region.[2][6] The kinase domain is highly conserved across species and is responsible for its catalytic activity.[6] TAOK1 phosphorylates serine and threonine residues on its substrates.[3] A key feature of its activation is autophosphorylation at the Serine 181 residue within its catalytic loop, which serves as a reliable marker of its kinase activity.[6]

TAOK1 directly phosphorylates and activates downstream kinases, most notably MAP2K3, MAP2K6, and the microtubule affinity-regulating kinase 2 (MARK2).[3][4] It also binds to α-tubulin and β-tubulin, directly linking it to the microtubule cytoskeleton.[4][7]

Core Signaling Pathways Involving TAOK1

TAOK1 is a central node in several major signaling pathways that govern cellular responses to a variety of stimuli.

p38 MAPK Stress-Activated Cascade

TAOK1 is a key activator of the p38 MAPK pathway, which is critical for cellular responses to stress, such as DNA damage and inflammatory cytokines.[3][8] In response to genotoxic stimuli, TAOK1 is activated downstream of ATM (Ataxia-Telangiectasia Mutated) kinase.[7][8] Activated TAOK1 then directly phosphorylates and activates the MAP2K's, MKK3 (MAP2K3) and MKK6 (MAP2K6), which in turn phosphorylate and activate p38 MAPK.[3][4] This cascade is essential for cellular processes like the G2/M DNA damage checkpoint.[3][4]

JNK/SAPK Apoptotic Pathway

Similar to its role in the p38 pathway, TAOK1, along with its paralog TAOK2, can activate the c-Jun N-terminal kinase (JNK) pathway, also known as the stress-activated protein kinase (SAPK) pathway.[2] This is typically initiated by apoptosis-inducing agents.[2] TAOK1 activates this cascade by phosphorylating the upstream MAP2Ks, MKK4 and MKK7.[2] The subsequent activation of JNK is a key step in regulating apoptotic morphological changes, including cell contraction and membrane blebbing.[2][3]

Hippo Tumor Suppressor Pathway

TAOK1 functions as an upstream regulator of the Hippo signaling pathway, a critical pathway for controlling organ size and suppressing tumors.[2][8] It directly phosphorylates and activates the core Hippo kinase MST2 (the mammalian ortholog of Drosophila Hippo).[2][8] This initiates a kinase cascade where MST1/2 phosphorylate LATS1/2, which in turn phosphorylate and inhibit the transcriptional co-activators YAP and TAZ.[2] By promoting the inhibition of YAP/TAZ, TAOK1 helps to repress cell proliferation and contributes to tumor suppression.[8]

Regulation of Cytoskeletal Dynamics

TAOK1 is a key regulator of microtubule stability, a process vital for cell division, migration, and neuronal morphology.[3][8] TAOK1 phosphorylates and activates MARK2 (also known as PAR-1), which then phosphorylates microtubule-associated proteins like Tau.[3][9] Phosphorylation of Tau causes it to detach from microtubules, leading to microtubule destabilization and disassembly.[3][9] This dynamic regulation is particularly important for the rearrangement of microtubules during neurite outgrowth in developing neurons.[2]

Negative Regulation of IL-17 Signaling

TAOK1 plays an unexpected, kinase-independent role in inflammation by acting as a negative regulator of Interleukin-17 (IL-17) signaling.[10] IL-17 is a potent pro-inflammatory cytokine. TAOK1 physically interacts with the IL-17 receptor A (IL-17RA) and, in doing so, prevents the recruitment of the downstream adaptor protein Act1 to the receptor.[10] This interference blocks the formation of the essential IL-17R-Act1 signaling complex, thereby inhibiting downstream activation of NF-κB and MAPK pathways and reducing the expression of inflammatory genes.[10]

Role in Cellular Processes

-

Mitosis: TAOK1 is a critical regulator of mitotic progression.[8] Its activity increases during mitosis, where it localizes to the cytoplasm and is required for proper chromosome congression, mitotic cell rounding, and spindle positioning.[9][11] Depletion or inhibition of TAOK1 leads to defects in chromosome alignment, multipolar spindle formation, prolonged mitosis, and ultimately, cell death.[7][8][11] This has led to its investigation as a potential target in cancers with centrosome amplification.[11]

-

Neuronal Development: TAOK1 is essential for the proper development and maturation of the central nervous system.[12][13] It plays a role in neurite outgrowth, neuronal migration to the cortical plate, and the development of dendritic spines.[2][12] Altered TAOK1 expression or function can impair neural migration and maturation.[12][14]

-

Apoptosis: As an activator of the JNK pathway, TAOK1 is involved in initiating apoptosis. It regulates apoptotic morphological changes and can be cleaved and activated by caspase-3.[2]

-

Antiviral Response: TAOK1 positively regulates the innate antiviral response by controlling the TBK1-IRF3 signaling axis.[15] It promotes the formation of the TBK1-IRF3 complex, which is necessary for the production of type I interferons in response to viral infection.[15]

Involvement in Human Disease

-

Neurodevelopmental Disorders (NDDs): A growing body of evidence has linked de novo mutations and variants in the TAOK1 gene to a spectrum of neurodevelopmental disorders.[12][16] These disorders are often characterized by developmental delay, intellectual disability, muscular hypotonia, behavioral problems, and distinct facial features.[13][14][17] Many of these disease-associated mutations result in a catalytically "dead" or loss-of-function kinase.[6][12]

-

Cancer: The essential role of TAOK1 in mitosis makes it a compelling target for cancer therapy.[11] Cancer cells, particularly those with extra centrosomes (centrosome amplification), are more dependent on TAOK1 for successful cell division than normal cells.[11][18] Inhibition of TAOK1 in these cells promotes centrosome declustering, leading to multipolar mitoses and "mitotic catastrophe," a form of cell death.[11]

-

Alzheimer's Disease: By phosphorylating Tau, a protein that forms neurofibrillary tangles in Alzheimer's disease, TAOK1 is implicated in the pathology of this neurodegenerative condition.[2][8]

-

Inflammatory Disorders: As a negative regulator of IL-17 signaling, reduced TAOK1 expression or function could exacerbate inflammation.[10] Indeed, TAOK1 expression is decreased in the colons of patients with ulcerative colitis, suggesting its deficiency may contribute to the pathology of inflammatory bowel disease (IBD).[10]

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and inhibitor potency is crucial for drug development and biochemical studies.

Table 1: TAOK1 Kinase Activity

| Parameter | Value | Substrate | Assay Method | Source |

|---|---|---|---|---|

| Specific Activity | 1,460 nmol/min/mg | Myelin Basic Protein (MBP) | Radiometric ([³³P]-ATP) | [19] |

| Specific Activity | 1,730 nmol/min/mg | Myelin Basic Protein (MBP) | ADP-Glo™ (Luminescence) | [19] |

| Specific Activity | 1,670 pmol/µ g/min | Myelin Basic Protein (MBP) | Radiometric ([³²P]-ATP) |[1] |

Note: 1,670 pmol/µ g/min is equivalent to 1,670 nmol/mg/min.

Table 2: TAOK1 Inhibitor Potency

| Inhibitor | Target(s) | IC₅₀ | Assay Method | Source |

|---|---|---|---|---|

| Compound 43 | TAOK1, TAOK2 | 11 - 15 nM | Inhibition of MBP phosphorylation | [11][18][20] |

| Staurosporine | Broad Spectrum | ~3 µM | Kinase Activity Assay |[11] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of TAOK1 function.

In Vitro Kinase Assay (Radiometric)

This protocol measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP to a substrate protein like Myelin Basic Protein (MBP).

Materials:

-

Purified recombinant TAOK1 enzyme

-

Myelin Basic Protein (MBP) substrate (e.g., 1 mg/ml stock)

-

Kinase Assay Buffer (5X): 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, 0.25 mM DTT

-

ATP solution (10 mM)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

P81 Phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Methodology:

-

Prepare Reagents: Thaw all components on ice. Prepare a 1X Kinase Assay Buffer. Prepare a 250 µM ATP working solution containing [γ-³²P]ATP (e.g., to a final specific activity of 0.16 µCi/µl).[1]

-

Enzyme Dilution: Serially dilute the purified TAOK1 enzyme in 1X Kinase Assay Buffer to achieve a range of concentrations for testing.[1]

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Initiate Reaction: Add 5 µl of the [γ-³²P]ATP working solution to initiate the reaction. The final reaction volume is 25 µl.[1][19]

-

Incubation: Incubate the reaction at 30°C for 15 minutes.[1][19]

-

Stop Reaction: Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.[1]

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to kinase activity.[19]

In Vitro Kinase Assay (Luminescence - ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant TAOK1 enzyme

-

MBP substrate

-

Kinase Reaction Buffer

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

Methodology:

-

Reaction Setup: In a well of a white plate, set up the 25 µl kinase reaction containing TAOK1, substrate (MBP), buffer, and ATP. For inhibitor studies, pre-incubate the enzyme with the compound before adding ATP.[19]

-

Incubation: Incubate the reaction at 30°C for 15-60 minutes.[19][21]

-

Stop & ATP Depletion: Add 25 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[19]

-

Incubation 2: Incubate the plate at room temperature for 40 minutes.[19]

-

ADP to ATP Conversion: Add 50 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the initial reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate light.[19]

-

Incubation 3: Incubate at room temperature for 30-60 minutes.

-

Detection: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the TAOK1 kinase activity.[21]

Immunoprecipitation and In Vitro Kinase Assay (Autophosphorylation)

This protocol assesses the kinase activity of TAOK1 from cell lysates by measuring its autophosphorylation.

Materials:

-

HEK293T cells transfected with GFP-tagged TAOK1 constructs (Wild-Type or mutant)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-GFP antibody conjugated to magnetic or agarose (B213101) beads

-

Kinase Assay Buffer

-

"Cold" (non-radioactive) ATP (10 mM)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-pSer181-TAOK1, anti-GFP (or anti-TAOK1)

-

HRP-conjugated secondary antibody and ECL substrate

Methodology:

-

Cell Lysis: Lyse transfected HEK293T cells in ice-cold lysis buffer.[6]

-

Immunoprecipitation (IP): Incubate the cleared cell lysate with anti-GFP antibody-conjugated beads for 2-4 hours at 4°C to capture the GFP-TAOK1 protein.

-

Washing: Wash the beads extensively with lysis buffer and then with Kinase Assay Buffer to remove non-specific proteins.

-

In Vitro Kinase Reaction: Resuspend the beads in 1X Kinase Assay Buffer containing ATP (e.g., 200 µM final concentration).

-

Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Elution & Denaturation: Stop the reaction by washing the beads and eluting the protein in SDS-PAGE sample buffer. Boil for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-pSer181-TAOK1 antibody to detect autophosphorylation (a measure of kinase activity). Subsequently, strip and re-probe the membrane with an anti-GFP or anti-TAOK1 antibody to determine the total amount of immunoprecipitated protein.[6] The ratio of the pSer181 signal to the total TAOK1 signal indicates the specific activity.[6]

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. uniprot.org [uniprot.org]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. The Diverse Roles of TAO Kinases in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurodevelopmental disorder-associated mutations in TAOK1 reveal its function as a plasma membrane remodeling kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAOK1 TAO kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Gene - TAOK1 [maayanlab.cloud]

- 9. Pleiotropic functions of TAO kinases and their dysregulation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAOK1 negatively regulates IL-17-mediated signaling and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. TAOK1 is associated with neurodevelopmental disorder and essential for neuronal maturation and cortical development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. TAOK1 is associated with neurodevelopmental disorder and essential for neuronal maturation and cortical development. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 15. Ste20-Like Kinase TAOK1 Positively Regulates Antiviral Responses by Controlling the TBK1-IRF3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]

- 17. rarechromo.org [rarechromo.org]

- 18. Targeting TAO Kinases Using a New Inhibitor Compound Delays Mitosis and Induces Mitotic Cell Death in Centrosome Amplified Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. promega.sg [promega.sg]

- 20. medchemexpress.com [medchemexpress.com]

- 21. promega.com [promega.com]

TAO Kinase 1 signaling pathway in cancer

An In-depth Technical Guide to the TAO Kinase 1 (TAOK1) Signaling Pathway in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thousand and One Kinase 1 (TAOK1), a member of the Sterile 20 (STE20) family of serine/threonine kinases, has emerged as a critical regulator in a multitude of cellular processes and a significant player in oncology.[1][2] As a MAP3K, TAOK1 is a key upstream component of canonical stress-activated signaling cascades, including the p38 MAPK and JNK pathways, and a modulator of the Hippo tumor suppressor pathway.[2][3] Its functional role in cancer is complex and context-dependent, exhibiting both tumor-suppressive and oncogenic activities. Dysregulation of TAOK1 expression is linked to the progression of various cancers, including those of the breast, lung, and colon, making it a compelling target for therapeutic intervention.[2][4] This guide provides a comprehensive overview of the TAOK1 signaling pathway, its role in cancer, quantitative data on its expression and inhibition, and detailed protocols for its study.

The TAOK1 Signaling Axis

TAOK1 functions as an integral node in cellular signaling, translating upstream stimuli into specific downstream cellular responses. Its activation is triggered by various environmental stresses and apoptosis-inducing agents.[2]

Core Signaling Pathways

TAOK1 primarily exerts its influence through three major pathways: the p38 MAPK cascade, the SAPK/JNK cascade, and the Hippo pathway.

-

p38 MAPK and SAPK/JNK Pathways: TAOK1 can directly phosphorylate and activate MAP2Ks, such as MEK3, which in turn activates p38 MAPK.[5][6] It also stimulates the c-Jun N-terminal kinase (JNK) pathway.[2][7] These pathways are crucial in mediating cellular responses to stress, inflammation, and DNA damage, often culminating in cell cycle arrest or apoptosis.[1][8] In some contexts, TAOK1-mediated activation of p38 and JNK pathways triggers apoptosis, positioning it as a tumor suppressor.[1]

-

Hippo Pathway: TAOK1 acts as an upstream activator of the Hippo pathway by phosphorylating the core kinase MST2 (the human ortholog of Hippo).[2][9] This initiates a kinase cascade that leads to the phosphorylation and subsequent cytoplasmic sequestration or degradation of the oncogenic transcriptional co-activators YAP and TAZ.[9][10] By activating this tumor-suppressive pathway, TAOK1 helps to control cell proliferation and organ size.[2]

Below is a diagram illustrating the central role of TAOK1 in these key signaling cascades.

Role of TAOK1 in Cancer

The function of TAOK1 in tumorigenesis is multifaceted. While its role in activating pro-apoptotic and cell cycle checkpoint pathways suggests a tumor-suppressive function, numerous studies have documented its overexpression in various cancers, where it often correlates with poor prognosis and promotes cancer cell proliferation and invasion.[1][4][11]

Expression Profile in Human Cancers

Analysis of large-scale cancer databases like The Cancer Genome Atlas (TCGA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC) reveals significant dysregulation of TAOK1 expression across a wide range of malignancies.[4][12]

| Cancer Type | TAOK1 Expression Status | Reference |

| Breast Cancer | Overexpressed | [2][13] |

| Colorectal Cancer | Overexpressed | [2] |

| Lung Cancer (NSCLC) | Overexpressed | [2][11] |

| Ovarian Cancer | Overexpressed | [13] |

| Cervical Cancer | Overexpressed, associated with poor prognosis | [4][14] |

| Glioblastoma (GBM) | Significantly increased expression | [4] |

| Pancreatic Adenocarcinoma (PAAD) | Significantly increased expression | [4] |

| Stomach Adenocarcinoma (STAD) | Significantly increased expression | [4] |

| Acute Myeloid Leukemia (LAML) | Diminished expression | [4] |

Oncogenic Mechanisms

In specific cancer contexts, TAOK1 can drive malignancy through various mechanisms:

-

Inhibition of Tumor Suppressors: In non-small-cell lung cancer (NSCLC), TAOK1 has been shown to interact with and negatively regulate the tumor suppressor WWC1, thereby promoting cancer cell proliferation and invasion.[11]

-

Promotion of Mitosis in Aneuploid Cells: TAOK1 activity is crucial for cells with supernumerary centrosomes, a common feature of cancer cells, to avoid mitotic catastrophe.[7] Inhibiting TAOK1 in these cells leads to centrosome declustering, multipolar spindle formation, and ultimately, cell death.[7]

-

Regulation of DNA Repair: TAOK1 promotes homologous recombination (HR) repair by phosphorylating the deubiquitinase USP7, which could contribute to therapy resistance.[15]

TAOK1 as a Therapeutic Target

The reliance of certain cancer cells on TAOK1 for survival and proliferation makes it an attractive target for drug development.[3][16] Small molecule inhibitors targeting TAOK1 have shown promise in preclinical studies.

Small Molecule Inhibitors

Several compounds have been identified that potently inhibit TAOK1 activity. These inhibitors are typically ATP-competitive and are being evaluated for their ability to induce mitotic cell death, particularly in breast cancer models with centrosome amplification.[7]

| Inhibitor | Target(s) | IC50 (nmol/L) | Reference |

| Compound 43 | TAOK1 | 11 | [7] |

| TAOK2 | 15 | [7] | |

| Compound 63 | TAOK1 | 19 | [7] |

| TAOK2 | 39 | [7] |

Experimental Protocols

Investigating the TAOK1 signaling pathway requires a range of molecular and cellular biology techniques. Detailed protocols for key experiments are provided below.

In Vitro Kinase Assay

This protocol is used to measure the enzymatic activity of TAOK1 and to assess the potency of inhibitors. The ADP-Glo™ Kinase Assay is a common method that measures ADP production in a luminescent-based format.[17]

Methodology:

-

Reagent Preparation:

-

Kinase Buffer (5X): Prepare a buffer containing 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA.[6] Add DTT to a final concentration of 0.25 mM just before use.[6]

-

ATP Solution: Prepare a 10 mM stock solution of ATP in Kinase Assay Buffer.[18]

-

Substrate Solution: Dissolve a suitable substrate, such as Myelin Basic Protein (MBP), in sterile water to a final concentration of 0.5-1 mg/ml.[6][18]

-

Enzyme Dilution: Thaw recombinant active TAOK1 on ice. Prepare serial dilutions in 1X Kinase Buffer to determine the optimal enzyme concentration.[18]

-

-

Reaction Setup (per well of a 384-well plate):

-

Incubation and Detection (using ADP-Glo™ Assay):

-

Incubate the plate at room temperature for 60 minutes.[17]

-

Terminate the kinase reaction and deplete unconsumed ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]

-

Add 10 µl of Kinase Detection Reagent. This converts the ADP generated by TAOK1 into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[17]

-

Measure the luminescence using a microplate reader. The signal intensity is directly proportional to TAOK1 activity.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with TAOK1 within the cell.[19] This protocol involves capturing TAOK1 with a specific antibody and then detecting any associated proteins by Western blot.

Methodology:

-

Cell Lysis:

-

Harvest cultured cells and wash twice with ice-cold PBS.[20]

-

Resuspend the cell pellet in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.[20]

-

Incubate on ice for 15-30 minutes with periodic vortexing.[21]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.[22]

-

-

Pre-Clearing:

-

Add 20-30 µl of a 50% slurry of Protein A/G agarose (B213101) beads to the cell lysate.[22]

-

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[22]

-

Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a TAOK1-specific primary antibody to the pre-cleared lysate. As a negative control, add a similar amount of a non-specific IgG from the same host species to a separate aliquot of lysate.[21]

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

-

Complex Capture:

-

Add 30-50 µl of a 50% slurry of Protein A/G agarose beads to each sample.[21]

-

Incubate with gentle rotation for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads 3-5 times with 1 ml of ice-cold lysis buffer (or a more stringent wash buffer if needed).[21]

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by resuspending the beads in 30-50 µl of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blot.

-

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of TAOK1 knockdown or inhibition on cancer cell proliferation and viability.[4]

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µl of complete growth medium. Allow cells to adhere overnight.[4][23]

-

Treatment: Treat the cells with serial dilutions of a TAOK1 inhibitor or vehicle control. For genetic studies, this step would be post-transfection with siRNA or shRNA targeting TAOK1.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[4]

-

Assay:

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value of an inhibitor.

Conclusion and Future Directions

TAOK1 is a strategically positioned kinase that integrates signals from cellular stress and damage to control fundamental processes like cell cycle progression, apoptosis, and proliferation.[1][3] Its dysregulation in numerous cancers highlights its potential as both a prognostic biomarker and a therapeutic target.[4][14] While initial studies with TAOK1 inhibitors are promising, particularly for cancers with specific vulnerabilities like centrosome amplification, further research is required.[7] Future work should focus on elucidating the context-specific upstream regulation and downstream substrates of TAOK1 in different tumor types, developing more selective and potent inhibitors, and exploring combination therapies to overcome potential resistance mechanisms. A deeper understanding of the TAOK1 signaling network will be pivotal in translating these findings into effective clinical applications.

References

- 1. TAOK Kinase: A Promising Target for Novel Cancer Treatments - Amerigo Scientific [amerigoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Research progress on anti-tumor mechanism of TAOK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-Omics Analysis Revealed That TAOK1 Can Be Used as a Prognostic Marker and Target in a Variety of Tumors, Especially in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.sg [promega.sg]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. TAOK1 Promotes Proliferation and Invasion of Non-Small-Cell Lung Cancer Cells by Inhibition of WWC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Expression of TAOK1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. tandfonline.com [tandfonline.com]

- 17. promega.com [promega.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - IN [thermofisher.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. assaygenie.com [assaygenie.com]

- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 23. tandfonline.com [tandfonline.com]

The Discovery and Synthesis of TAO Kinase Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of TAO Kinase Inhibitor 1, also known as Compound 43 (CP43). This potent and selective inhibitor of Thousand-and-one amino acid (TAO) kinases 1 and 2 has emerged as a valuable tool for studying the cellular functions of these kinases and as a potential therapeutic agent, particularly in the context of oncology.

Core Data Summary

The following tables summarize the key quantitative data for this compound.

| Target Kinase | IC50 (nM) | Assay Condition | Notes |

| TAOK1 | 11 | In vitro kinase assay | ATP-competitive inhibitor |

| TAOK2 | 15 | In vitro kinase assay | ATP-competitive inhibitor |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Experimental Context |

| Mitotic Arrest | Increased | SKBR3, BT549 | Induction of multipolar spindles |

| Cell Death | Induced | SKBR3, BT549 | Mitotic catastrophe |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Discovery and Development Workflow

The discovery of this compound is linked to research efforts aimed at identifying potent and selective inhibitors of the TAO kinase family. While the precise initial screening cascade for Compound 43 is not publicly detailed, the overall process can be inferred from related kinase inhibitor discovery programs, likely originating from patented work by Exelixis Inc. The workflow would typically involve high-throughput screening of a compound library followed by hit-to-lead optimization.

Figure 1: A generalized workflow for the discovery and development of a kinase inhibitor like this compound.

Synthesis of this compound

While the specific synthesis protocol for this compound (N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide) is detailed within patented literature (WO2005/040355A2), a plausible synthetic route based on established organic chemistry principles is outlined below. The synthesis can be envisioned as a multi-step process involving the preparation of key intermediates followed by their coupling.

Proposed Synthetic Pathway:

Figure 2: A plausible synthetic pathway for this compound.

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the potency of the inhibitor against its target kinases.

Materials:

-

Recombinant human TAOK1 and TAOK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (Compound 43)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminometer

Procedure (Radiometric):

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction well, combine the kinase reaction buffer, recombinant TAOK1 or TAOK2 enzyme, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of MBP substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Mitotic Arrest Assay

This assay evaluates the effect of the inhibitor on cell cycle progression, specifically the induction of mitotic arrest.

Materials:

-

Breast cancer cell lines (e.g., SKBR3, BT549)

-

Cell culture medium and supplements

-

This compound (Compound 43)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibodies: anti-α-tubulin, anti-pericentrin

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells in appropriate culture vessels (e.g., multi-well plates with coverslips).

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

-

Fix the cells with paraformaldehyde, followed by permeabilization.

-

Block non-specific antibody binding using a suitable blocking buffer.

-

Incubate the cells with primary antibodies against α-tubulin (to visualize the mitotic spindle) and pericentrin (to visualize centrosomes).

-

Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the percentage of mitotic cells, cells with multipolar spindles, and other mitotic defects in the treated versus control populations.

Signaling Pathways Involving TAO Kinases

TAO kinases are members of the STE20 family of kinases and are known to be involved in several critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades.[1][2][3] Inhibition of TAOK1 and TAOK2 by Compound 43 can therefore modulate these downstream pathways.

Figure 3: Simplified signaling pathways regulated by TAOK1 and TAOK2 and the point of intervention by this compound.

References

An In-depth Technical Guide to the TAOK1 and TAOK2 Inhibitor CP 43

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CP 43, a potent and selective ATP-competitive inhibitor of Thousand-and-one amino acid (TAO) kinases 1 and 2 (TAOK1 and TAOK2). TAOK1 and TAOK2 are serine/threonine kinases that play crucial roles in various cellular processes, including the stress-activated MAPK signaling cascades (p38 and JNK), Hippo signaling, and cytoskeletal dynamics. Dysregulation of TAOKs has been implicated in several pathologies, including cancer and neurodegenerative diseases. This document consolidates the available quantitative data, details key experimental protocols for studying CP 43, and presents relevant signaling pathways and experimental workflows through structured diagrams.

Introduction to CP 43

CP 43, also known as compound 43, is a small molecule inhibitor targeting the catalytic activity of TAOK1 and TAOK2.[1][2][3] By competing with ATP for binding to the kinase domain, CP 43 effectively blocks the phosphorylation of downstream substrates, thereby modulating signaling pathways critical for cell proliferation, stress response, and cytoskeletal organization.[1][2][3] Its selectivity and potency make it a valuable tool for elucidating the physiological and pathological functions of TAO kinases and for exploring their therapeutic potential.

Quantitative Data

The inhibitory activity and cellular effects of CP 43 have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Mechanism of Action |

| TAOK1 | 11 | ATP-competitive |

| TAOK2 | 15 | ATP-competitive |

Data sourced from multiple references.[1][2][3][4]

Table 2: Kinase Selectivity Profile

| Kinase | Percent Inhibition |

| TAOK3 | 87% |

| Other 7 kinases | 21-52% |

CP 43 was shown to be selective for TAOK1 and TAOK2 over a panel of 62 other kinases.[3]

Table 3: Cellular Activity

| Cell Line | Assay | Effect | Concentration |

| SK-BR-3 | Proliferation | 94% inhibition | 10 µM |

| BT-549 | Proliferation | 82% inhibition | 10 µM |

| MCF-7 | Proliferation | 46% inhibition | 10 µM |

| SKBR3 | Mitosis | Prolonged duration, increased mitotic cell death | Not specified |

| HEK293 cells | Tau Phosphorylation (S202/T205/S208) | Reduction | 5, 10, 30 µM |

| Cortical Neurons | Tau Phosphorylation | Reduction at sites associated with neurodegeneration | Not specified |

Data sourced from multiple references.[3][4]

Signaling Pathways

TAOK1 and TAOK2 are integral components of multiple signaling networks. CP 43, by inhibiting these kinases, can modulate these pathways.

TAOK1/2-Mediated MAPK Signaling

TAOK1 and TAOK2 are upstream activators of the p38 and JNK MAP kinase pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.[5][6][7]

TAOK1 and the Hippo Signaling Pathway

TAOK1 has been shown to regulate the Hippo signaling pathway, a critical regulator of organ size and a tumor suppressor pathway, by phosphorylating and activating the core kinase MST2.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CP 43's effects. The following are protocols for key experiments cited in the literature.

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of CP 43 on TAOK1 and TAOK2 kinase activity in a cell-free system.

Materials:

-

Recombinant human TAOK1 (e.g., GST-TAOK1, amino acids 1-314)

-

Recombinant human TAOK2 (e.g., GST-TAOK2, amino acids 1-314)

-

Substrate (e.g., Myelin Basic Protein (MBP) or recombinant human tau)

-

CP 43

-

Kinase Buffer (5X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, 0.25 mM DTT

-

ATP solution

-

[γ-³²P]ATP (for radiometric assay)

-

Phosphocellulose P81 paper (for radiometric assay)

-

SDS-PAGE and Western Blotting reagents (for non-radiometric assay)

-

Phospho-specific antibodies (for non-radiometric assay)

Procedure (Radiometric Assay):

-

Prepare a 1X kinase buffer from the 5X stock.

-

Prepare serial dilutions of CP 43 in the 1X kinase buffer.

-

Prepare the reaction mixture in the following order in a microcentrifuge tube:

-

10 µL of diluted TAOK1 or TAOK2 kinase solution (e.g., 10 ng/µL)

-

10 µL of substrate solution (e.g., 0.5 µg/µL MBP)

-

Varying concentrations of CP 43 or DMSO (vehicle control)

-

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of ATP solution containing [γ-³²P]ATP (final concentration of ~50 µM ATP).

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper three times with 1% phosphoric acid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control to determine the IC50 value.

Procedure (Non-Radiometric, Western Blot-based):

-

Follow steps 1-4 of the radiometric assay.

-

Initiate the reaction by adding ATP (final concentration of ~200 µM).

-

Incubate for 1-6 hours at 30°C.[8]

-

Terminate the reaction by adding 5X Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against the substrate (e.g., phospho-tau antibodies AT8 or 12E8).

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Quantify band intensities to determine the effect of CP 43 on substrate phosphorylation.

Cell-Based Assays

4.2.1 Cell Culture and Treatment

-

Cell Lines: SK-BR-3 (human breast adenocarcinoma), HEK293T (human embryonic kidney).

-

Culture Medium: For SK-BR-3, McCoy's 5A medium supplemented with 10% FBS and antibiotics. For HEK293T, DMEM supplemented with 10% FBS and antibiotics.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Passage cells every 3-4 days to maintain sub-confluent cultures.

-

CP 43 Treatment: Dissolve CP 43 in DMSO to create a stock solution. Dilute the stock solution in the culture medium to the desired final concentration. Treat cells for the desired duration (e.g., 24-48 hours). Include a DMSO-only control.

4.2.2 Western Blot Analysis of Cellular Proteins

-

After treatment with CP 43, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples in Laemmli buffer.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-tau, anti-TAOK1, anti-TAOK2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4.2.3 Immunofluorescence

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat cells with CP 43 as described above.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

-

Block with 5% normal goat serum in PBS for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on glass slides with mounting medium.

-

Visualize the cells using a fluorescence microscope.

4.2.4 Mitotic Delay and Cell Death Assays

-

Mitotic Delay:

-

Treat cells with CP 43.

-

Fix and stain the cells with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3).

-

Determine the mitotic index by counting the percentage of mitotic cells using fluorescence microscopy or flow cytometry. An increase in the mitotic index indicates a delay in mitosis.

-

-

Cell Death:

-

Treat cells with CP 43.

-

Assess cell viability using assays such as MTT or CellTiter-Glo.

-

Alternatively, use flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining to distinguish between apoptotic and necrotic cells.

-

Conclusion

CP 43 is a valuable chemical probe for investigating the roles of TAOK1 and TAOK2 in cellular signaling. Its high potency and selectivity allow for the specific interrogation of TAOK-dependent pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding the biology of TAO kinases and evaluating their potential as therapeutic targets in various diseases.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Ste20-Like Kinase TAOK1 Positively Regulates Antiviral Responses by Controlling the TBK1-IRF3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neurodevelopmental disorder-associated mutations in TAOK1 reveal its function as a plasma membrane remodeling kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAOK1 antibody (26250-1-AP) | Proteintech [ptglab.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. A new TAO kinase inhibitor reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of TAO Kinase Inhibitor 1 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the role of Thousand-and-one amino acid kinase 1 (TAOK1) in the regulation of apoptosis. It details the signaling pathways involved, the effects of a specific inhibitor, and the experimental methodologies used to elucidate these functions.

Introduction: TAOK1, a Key Regulator of Cellular Stress and Apoptosis

Thousand-and-one amino acid kinase 1 (TAOK1), a member of the sterile 20 (STE20) group of kinases, is a serine/threonine-protein kinase that plays a crucial role in a variety of cellular processes.[1][2] These include the regulation of cytoskeleton stability, DNA damage response, and the p38/MAPK14 stress-activated MAPK cascade.[3][4] Critically, TAOK1 is a significant regulator of apoptosis, mediating morphological changes such as cell contraction and membrane blebbing through the activation of key stress-response pathways.[3][4][5] Its involvement in cell proliferation and apoptosis has made it a subject of interest in cancer research and as a potential target for anti-cancer drugs.[6]

This guide focuses on the specific mechanisms by which TAOK1 influences apoptosis and the pharmacological effects of its inhibition, with a particular focus on "TAO Kinase inhibitor 1" (also known as Compound 43).

TAOK1-Mediated Apoptotic Signaling Pathways

TAOK1 functions as a MAP3K, an upstream kinase that initiates signaling cascades in response to cellular stress, such as treatment with apoptosis-inducing agents like staurosporine.[4] Its activation leads to the induction of apoptosis primarily through the c-Jun N-terminal kinase (JNK) and p38 MAP Kinase pathways.

-

JNK/MAPK Pathway: TAOK1 directly activates the JNK cascade, which is a critical component of neuronal apoptosis and other apoptotic processes.[3][7] This activation leads to downstream events, including the cleavage of caspase 3, a key executioner caspase in apoptosis.[4] Studies have shown that inhibiting the JNK pathway can reduce the apoptosis induced by TAOK1.[7]

-

p38/MAPK Pathway: In response to stimuli like DNA damage, TAOK1 activates the p38 MAPK cascade, often by phosphorylating the upstream kinases MAP2K3 and MAP2K6.[3] This pathway is also involved in stress-induced apoptosis.

-

Hippo Signaling: TAOK1 is also known to be a regulator of the non-classical Hippo pathway, which controls cell proliferation and apoptosis.[4][8]

The diagram below illustrates the central role of TAOK1 in initiating these pro-apoptotic signals.

Pharmacological Inhibition with this compound

A selective, ATP-competitive inhibitor, known as Compound 43, has been characterized for its potent inhibition of TAO kinases.[9] This inhibitor has been instrumental in studying the consequences of blocking TAOK1 activity, particularly in the context of cancer cell division.

The inhibitory activity of Compound 43 against TAOK1 and the closely related TAOK2 has been quantified through in vitro kinase assays.[10]

| Inhibitor | Target Kinase | IC50 Value (nmol/L) | Mechanism of Action |

| Compound 43 | TAOK1 | 11 | ATP-competitive |

| Compound 43 | TAOK2 | 15 | ATP-competitive |

Data sourced from Koo et al., 2017.[2][10]

Inhibition of TAOK1 with Compound 43 has been shown to have significant effects on cell cycle progression and cell fate, particularly in cancer cells.

-

Mitotic Delay and Cell Death: In breast cancer cell models with amplified centrosomes, TAOK1 inhibition delays mitosis, enhances centrosome declustering, and induces multipolar spindles, ultimately leading to mitotic catastrophe and cell death.[2]

-

Inhibition of Downstream Signaling: Compound 43 effectively inhibits TAOK1's ability to stimulate the phosphorylation of JNK at residues T183/Y185 in cellular assays.[2]

-

Induction of p53-mediated Apoptosis: Other compounds that inhibit TAOK1, such as Deferasirox (DFO), have been shown to increase p53-mediated apoptosis in esophageal squamous cell carcinoma cells, evidenced by changes in the expression of Bax and Bcl-2.[11]

Key Experimental Protocols & Methodologies

The findings described in this guide are based on a range of established molecular and cellular biology techniques. Below are outlines of the core methodologies employed.

This assay measures the ability of an inhibitor to block the catalytic activity of a purified kinase.

-

Reagents: Purified recombinant TAOK1 or TAOK2, kinase buffer, ATP, Myelin Basic Protein (MBP) as a substrate, and varying concentrations of the inhibitor (e.g., Compound 43).

-

Procedure:

-

The purified kinase is incubated with the substrate (MBP) and different concentrations of the inhibitor.

-

The kinase reaction is initiated by adding ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The amount of phosphorylated MBP is quantified, often using radio-labeled ATP (³²P-ATP) and autoradiography or through antibody-based methods (ELISA).

-

-

Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of inhibitor required to reduce kinase activity by 50%.[2][10]

These methods are used to observe and quantify apoptosis following genetic manipulation (e.g., TAOK1 transfection) or inhibitor treatment.

-

Cell Culture and Treatment: Human cell lines, such as the neuroblastoma line SH-SY5Y, are cultured under standard conditions.[7] Cells are then transfected with plasmids expressing wild-type or mutant TAOK1, or treated with a TAOK1 inhibitor.

-

Nuclear Staining (DAPI):

-

Cells are fixed at various time points post-treatment (e.g., 34 hours).

-

The cells are stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to DNA.

-

Apoptotic cells are identified by characteristic nuclear morphology, including chromatin condensation and the formation of apoptotic bodies, which are observed via fluorescence microscopy.[7]

-

-

Caspase-3 Activity Assay:

-

Cell lysates are prepared from treated and control cells.

-

The lysate is incubated with a fluorogenic or colorimetric substrate specific for caspase-3.

-

The cleavage of the substrate, which releases a fluorescent or colored molecule, is measured over time using a spectrophotometer or fluorometer. An increase in signal indicates elevated caspase-3-like activity.[7]

-

Western blotting is used to detect changes in the expression and phosphorylation state of proteins within the TAOK1 signaling cascade.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to a target protein (e.g., TAOK1, phosphorylated JNK, total JNK, p53).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore.

-

-

Detection: The signal is detected using chemiluminescence or fluorescence imaging, allowing for the semi-quantitative analysis of protein levels.

The following diagram outlines a typical workflow for assessing a TAOK1 inhibitor's effect on apoptosis.

Conclusion

TAOK1 is a pivotal kinase that translates cellular stress signals into pro-apoptotic responses, primarily through the JNK and p38 MAPK pathways. The specific and potent inhibitor, Compound 43, has proven to be an invaluable tool for probing the functions of TAOK1. Research demonstrates that inhibiting TAOK1 can disrupt the cell cycle and induce mitotic cell death in cancer cells, highlighting its potential as a therapeutic target.[2][9] Future investigations will likely continue to explore the therapeutic utility of TAOK1 inhibitors, aiming to elucidate their efficacy in various cancer types and their potential for combination therapies.

References

- 1. TAOK1 - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. uniprot.org [uniprot.org]

- 4. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAOK1-mediated regulation of the YAP/TEAD pathway as a potential therapeutic target in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on anti-tumor mechanism of TAOK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human TAO kinase 1 induces apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. docta.ucm.es [docta.ucm.es]

- 11. researchgate.net [researchgate.net]

TAO Kinase 1: A Central Regulator of Cytoskeletal Dynamics and its Implications for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thousand-and-one amino acid (TAO) Kinase 1 (TAOK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical regulator of fundamental cellular processes.[1] Its involvement in orchestrating signaling pathways that govern cell growth, stress responses, and cytoskeletal organization positions it as a key player in both normal physiology and various pathological states, including neurodevelopmental disorders and cancer.[1][2] This technical guide provides a comprehensive overview of the core functions of TAOK1 in regulating cytoskeleton dynamics, details its involvement in key signaling pathways, presents quantitative data on its functional impact, and offers detailed experimental protocols for its study.

TAOK1 and Microtubule Dynamics

TAOK1 plays a pivotal role in modulating the stability and dynamics of the microtubule network. It primarily functions as a negative regulator of microtubule stability, and its activity is crucial for maintaining the dynamic nature of microtubules, which is essential for processes such as cell division, migration, and neuronal development.[3][4]

Quantitative Effects on Microtubule Dynamics:

While extensive quantitative data in mammalian cells is still emerging, studies in Drosophila provide valuable insights into the magnitude of TAOK1's effect on microtubule plus-end dynamics.

| Parameter | Condition | Organism/Cell Type | Quantitative Change | Reference |

| Microtubule Plus-End Lifetime at Cortex | Expression of dominant-negative Tao-1 (K56A) | Drosophila S2R+ cells | 3-fold increase (from 10 ± 1.6s to 30 ± 5.6s) | [5] |

| Microtubule Stability | TAOK1 Depletion | Human cells | Increased presence of cold-stable microtubules | [4] |

| Microtubule Network | TAOK1 Overexpression | Drosophila S2 cells | Destabilization and disassembly of the microtubule network | [3] |

Table 1: Quantitative and Qualitative Effects of TAOK1 on Microtubule Dynamics.

The mechanism by which TAOK1 regulates microtubule stability involves the phosphorylation of microtubule-associated proteins (MAPs). A key substrate of TAOK1 is the Microtubule Affinity Regulating Kinase (MARK) family of proteins.[5] TAOK1 phosphorylates and activates MARKs, which in turn phosphorylate MAPs like Tau.[6] Phosphorylation of Tau by MARK causes its dissociation from microtubules, leading to microtubule destabilization.[4][7] This pathway is particularly relevant in neuronal contexts, where the dynamic regulation of the microtubule cytoskeleton is critical for neurite outgrowth and axonal transport.[6][8]

Furthermore, TAOK1 appears to function in concert with the microtubule plus-end tracking protein EB1 to regulate microtubule instability at the cell cortex.[3]

TAOK1 and Actin Cytoskeleton Dynamics

TAOK1's influence extends to the actin cytoskeleton, where it plays a role in regulating cell morphology and migration. It is part of a network of interacting proteins that modulates the dynamics of both microtubules and actin filaments.[7]

TAOK1 has been shown to interact with TESK1, a kinase that regulates the actin cytoskeleton by phosphorylating cofilin, an actin-depolymerizing factor.[9] This interaction suggests a mechanism by which TAOK1 can coordinate the activities of the microtubule and actin cytoskeletons. Dysregulation of TAOK1 has been linked to defects in cell migration, a process that relies heavily on the coordinated remodeling of both actin and microtubules.[10][11] For instance, knockdown of TAOK1 has been shown to reduce the invasive capabilities of non-small-cell lung cancer cells in Transwell assays.[12]

| Process | Effect of TAOK1 Modulation | Cell Type | Assay | Reference |

| Cell Invasion | TAOK1 Knockdown | H1299 and A549 (NSCLC cells) | Reduced number of invading cells | [12] |

| Cell Proliferation | TAOK1 Knockdown | H1299 and A549 (NSCLC cells) | Decreased cell proliferation | [12] |

| Neuronal Migration | TAOK1 Knockdown | Embryonic mouse brain | Impaired neuronal migration | [6][8] |

Table 2: Functional Effects of TAOK1 on Actin-Dependent Cellular Processes.

TAOK1 Signaling Pathways

TAOK1 functions as a MAP3K in several critical signaling cascades, most notably the p38 MAPK and Hippo signaling pathways.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli, such as UV radiation, osmotic shock, and inflammatory cytokines, and is involved in regulating cell differentiation, apoptosis, and inflammation.[9] TAOK1 is an upstream activator of this pathway, capable of phosphorylating and activating MKK3 and MKK6, the MAP2Ks that in turn phosphorylate and activate p38 MAPK.[9][11]

Hippo Signaling Pathway

The Hippo pathway is a crucial signaling network that controls organ size by regulating cell proliferation and apoptosis.[10] TAOK1 has been identified as an upstream kinase that can directly phosphorylate and activate the core Hippo pathway kinases, MST1/2 (Hpo in Drosophila).[13][14] This activation leads to a kinase cascade that ultimately results in the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, thereby inhibiting the expression of genes that promote cell proliferation.[15]

Experimental Protocols

In Vitro TAOK1 Kinase Assay (Radiometric)

This protocol is adapted from commercially available kits and literature sources for measuring the kinase activity of recombinant TAOK1.[1][3]

Reagents:

-

Kinase Assay Buffer (5X): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerophosphate, 25 mM EGTA, 10 mM EDTA, 125 mM MgCl₂, 1.25 mM DTT.

-

Kinase Dilution Buffer (1X): Dilute 5X Kinase Assay Buffer with sterile water.

-

ATP (10 mM stock): Dissolve in sterile water.

-

[γ-³²P]ATP

-

Substrate: Myelin Basic Protein (MBP) at 1 mg/mL in sterile water.

-

Recombinant TAOK1 enzyme.

-

1% Phosphoric Acid.

-

P81 Phosphocellulose Paper.

-

Scintillation Cocktail.

Procedure:

-

Thaw all reagents on ice.

-

Prepare the ATP reaction mixture: In a microcentrifuge tube, mix unlabeled 10 mM ATP, [γ-³²P]ATP, and 1X Kinase Assay Buffer to achieve a final desired concentration (e.g., 50-100 µM ATP).

-

In a separate pre-chilled microcentrifuge tube, prepare the kinase reaction by adding:

-

10 µL of Kinase Dilution Buffer (or inhibitor in buffer).

-

10 µL of diluted recombinant TAOK1 enzyme.

-

10 µL of MBP substrate solution.

-

-

Initiate the reaction by adding 10 µL of the ATP reaction mixture.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Air dry the P81 paper and wash three times for 10 minutes each in 1% phosphoric acid with gentle stirring.

-

Air dry the washed P81 paper.

-

Place the P81 paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Immunofluorescence Staining for TAOK1 and Microtubules

This protocol provides a general framework for the immunofluorescent labeling of endogenous or overexpressed TAOK1 and α-tubulin in cultured cells.

Reagents:

-

Phosphate-Buffered Saline (PBS).

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization Solution: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.

-

Primary Antibodies:

-

Rabbit anti-TAOK1 antibody.

-

Mouse anti-α-tubulin antibody.

-

-

Secondary Antibodies:

-

Alexa Fluor 488-conjugated goat anti-rabbit IgG.

-

Alexa Fluor 594-conjugated goat anti-mouse IgG.

-

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Mounting Medium.

Procedure:

-

Grow cells on glass coverslips to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with a mixture of the primary antibodies (anti-TAOK1 and anti-α-tubulin) diluted in Blocking Buffer overnight at 4°C.

-

Wash three times with PBS containing 0.1% Triton X-100.

-

Incubate the cells with a mixture of the fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS containing 0.1% Triton X-100.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

Live-Cell Imaging of Microtubule Dynamics

This protocol describes a general method for visualizing and quantifying microtubule dynamics in live cells using a fluorescently tagged microtubule plus-end tracking protein like EB1.

Materials:

-

Cell line stably or transiently expressing EB1-GFP.

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum and supplements).

-

Glass-bottom imaging dishes.

-

A live-cell imaging microscope system equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Image analysis software for tracking EB1-GFP comets (e.g., ImageJ with appropriate plugins).

Procedure:

-

Plate the EB1-GFP expressing cells on a glass-bottom dish.

-

If studying the effect of TAOK1, transfect the cells with a TAOK1 expression vector, a kinase-dead mutant, or siRNA against TAOK1, 24-48 hours prior to imaging.

-

On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.

-

Acquire time-lapse images of EB1-GFP comets at a high frame rate (e.g., one frame every 2-4 seconds) for a duration of 2-5 minutes. Use the lowest possible laser power to minimize phototoxicity.

-

Analyze the acquired image series using tracking software to identify and track individual EB1-GFP comets.

-

From the tracking data, calculate microtubule dynamics parameters such as:

-

Growth Speed (µm/min): The rate of comet displacement.

-

Catastrophe Frequency (events/min): The number of comet disappearances per unit of time of microtubule growth.

-

Rescue Frequency (events/min): The number of comet reappearances after a catastrophe event per unit of time of microtubule shrinkage.

-

Cell Migration (Wound Healing) Assay

The wound healing or "scratch" assay is a straightforward method to study collective cell migration.[16]

Materials:

-

Culture plates (e.g., 6-well or 12-well plates).

-

A sterile pipette tip (p200 or p1000) or a specialized wound healing insert.

-

Microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Plate cells in a multi-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. Alternatively, use a commercially available culture insert to create a more uniform gap.

-

Wash the cells with PBS to remove dislodged cells.

-

Replace the medium with fresh culture medium, which may contain experimental compounds or be serum-free to inhibit proliferation.

-

Acquire an image of the wound at time zero.

-

Incubate the plate at 37°C and 5% CO₂.

-

Acquire images of the same wound area at regular time intervals (e.g., every 6, 12, and 24 hours).

-